molecular formula C22H25N3O B2399737 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide CAS No. 1436109-61-3

1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide

Katalognummer: B2399737
CAS-Nummer: 1436109-61-3
Molekulargewicht: 347.462
InChI-Schlüssel: NPVCWVCIENSGHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide” is a chemical compound used in scientific research . It possesses diverse applications due to its unique properties, making it valuable for studying biological processes and developing innovative solutions.

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships in Cannabinoid Receptor Antagonists

The exploration of pyrazole derivatives, including compounds structurally related to 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide, has provided significant insights into the structure-activity relationships (SAR) of cannabinoid receptor antagonists. Key structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity were identified, including specific substituents on the pyrazole ring that contribute to the compound's potency and selectivity. This research aids in the characterization of cannabinoid receptor binding sites and the development of pharmacological probes potentially useful for antagonizing the side effects of cannabinoids (Lan et al., 1999).

Molecular Interaction with CB1 Cannabinoid Receptor

Further studies on the antagonist interaction with the CB1 cannabinoid receptor have utilized molecular orbital methods to analyze the conformations of similar compounds. These studies contribute to understanding how these antagonists bind to the CB1 receptor, suggesting the dominance of certain moieties in the steric binding interaction and proposing potential regions within the receptor that might confer antagonist activity. This research is crucial for designing more selective and potent cannabinoid receptor antagonists (Shim et al., 2002).

Synthesis of Heterobicycles and Pyrimidines

The synthesis of novel fused heterobicycles and diarylpyridopyrimidines, which are structurally related to the core structure of this compound, has been reported. These synthetic routes offer new methodologies for creating compounds that may possess various biological activities. The exploration of these synthetic strategies contributes to the broader field of heterocyclic chemistry and the discovery of new therapeutic agents (Karthikeyan et al., 2014; Vijayakumar et al., 2014).

Design and Synthesis of Mycobacterium tuberculosis Inhibitors

Research into thiazole-aminopiperidine hybrid analogues has led to the development of novel inhibitors against Mycobacterium tuberculosis GyrB, demonstrating the utility of structurally related compounds in addressing infectious diseases. These compounds, designed through molecular hybridization, show promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, underscoring the potential of such molecules in antituberculosis therapy (Jeankumar et al., 2013).

Anticancer Agent Synthesis

The sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids demonstrate the anticancer potential of compounds with structural similarities to this compound. This research highlights the significance of such structural motifs in the development of new anticancer agents, offering insights into their mechanism of action and therapeutic usefulness (Rehman et al., 2018).

Eigenschaften

IUPAC Name

1-prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-3-13-25-14-10-20(11-15-25)22(26)24-17(2)18-6-8-19(9-7-18)21-5-4-12-23-16-21/h1,4-9,12,16-17,20H,10-11,13-15H2,2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVCWVCIENSGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CN=CC=C2)NC(=O)C3CCN(CC3)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.